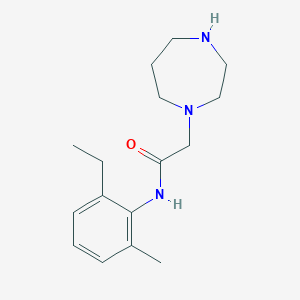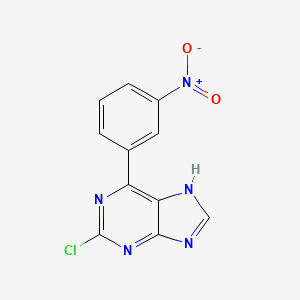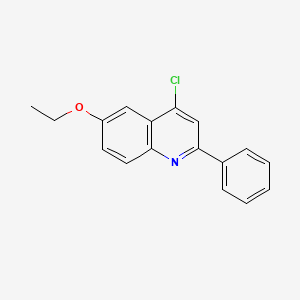
4-Chloro-6-ethoxy-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethoxy-2-phenylquinoline is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .
Méthodes De Préparation
The synthesis of 4-Chloro-6-ethoxy-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant .
Analyse Des Réactions Chimiques
4-Chloro-6-ethoxy-2-phenylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-6-ethoxy-2-phenylquinoline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research applications . . This makes this compound a valuable compound for drug development and other biomedical research.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit efflux pumps in bacteria, which can enhance the efficacy of antibiotics . The compound may also interact with other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Chloro-6-ethoxy-2-phenylquinoline can be compared with other similar compounds, such as 2-Chloro-6-ethoxy-3-phenylquinoline While both compounds share a similar quinoline core structure, their specific substituents and positions can lead to differences in their chemical and biological properties
Propriétés
Numéro CAS |
860197-69-9 |
|---|---|
Formule moléculaire |
C17H14ClNO |
Poids moléculaire |
283.7 g/mol |
Nom IUPAC |
4-chloro-6-ethoxy-2-phenylquinoline |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clé InChI |
MVYUKOCECHDADL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


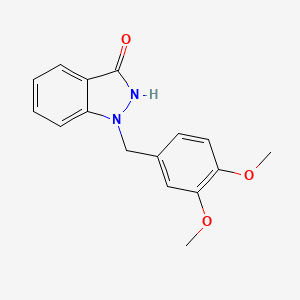
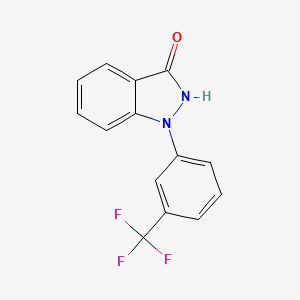
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)

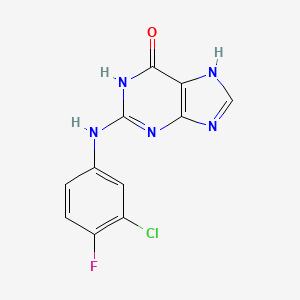
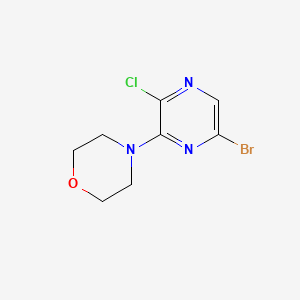

![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
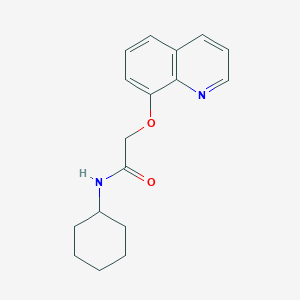
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
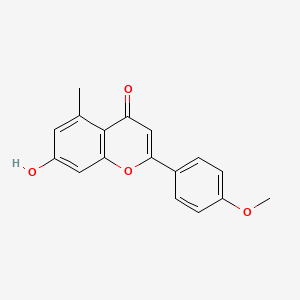
![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
